Tetrakis(4-bromophenyl)stannane
Description
Contextualization within Tetraorganotin Compounds and Group 14 Element Chemistry
Tetrakis(4-bromophenyl)stannane belongs to the class of tetraorganotin compounds with the general formula R₄Sn. These compounds are a subset of the broader family of organometallics of the Group 14 elements, which include carbon, silicon, germanium, tin, and lead. A defining characteristic of the tetravalent compounds in this group is their tendency to form a tetrahedral geometry around the central atom. oup.comuobabylon.edu.iqbyjus.com This is due to the sp³ hybridization of the central atom's valence orbitals. uobabylon.edu.iq
As one moves down Group 14, the atomic radius increases and electronegativity decreases, leading to longer and more polarizable bonds with carbon. The Sn-C bond in this compound is significantly more reactive than the C-C bond in its carbon analogue, tetrakis(4-bromophenyl)methane (B171993), or the Si-C bond in tetrakis(4-bromophenyl)silane (B1601375). Due to the poor acceptor properties of the tin atom when bonded to four organic groups, tetraorganotins like this compound generally show little to no Lewis acidity and are incapable of expanding their coordination number beyond four. lupinepublishers.comlupinepublishers.com
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Central Atom |
|---|---|---|---|
| Tetrakis(4-bromophenyl)methane | C₂₅H₁₆Br₄ | 636.01 | Carbon (C) |
| Tetrakis(4-bromophenyl)silane | C₂₄H₁₆Br₄Si | 652.08 | Silicon (Si) |
| This compound | C₂₄H₁₆Br₄Sn | 742.79 | Tin (Sn) |
Significance as a Tetrahedral Building Block in Advanced Molecular and Supramolecular Construction
The well-defined, rigid tetrahedral geometry of this compound makes it an excellent candidate as a structural motif, or "building block," in crystal engineering and supramolecular chemistry. The four bromophenyl arms extend from the central tin atom, creating a three-dimensional scaffold.
The bromine atoms on the periphery of the molecule are of particular importance. They can participate in specific, directional non-covalent interactions, most notably halogen bonding. This type of interaction, where a halogen atom acts as an electrophilic species, allows for the programmed self-assembly of molecules into larger, ordered supramolecular architectures. The crystal structure of the isomorphous compound, tetrakis(4-bromophenyl)methane, reveals that Br···Br interactions play a key role in generating its molecular network in the solid state. rsc.org This principle extends to the tin analogue, where the predictable nature of these interactions can be harnessed to design complex crystalline materials.
Historical and Current Research Landscape of Halogenated Arylstannanes and Related Systems
Historically, arylstannanes, including halogenated derivatives, gained prominence as crucial reagents in organic synthesis. They are most famously used in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. In these reactions, the aryl group from the organotin compound is transferred to another organic molecule with the aid of a palladium catalyst.
While effective, traditional synthesis methods for arylstannanes often involve toxic reagents and produce stoichiometric tin byproducts that are difficult to remove. acs.org Consequently, a significant area of current research focuses on developing more efficient and environmentally benign synthetic routes. Recent advancements include photocatalytic methods that allow for the direct synthesis of arylstannanes from aryl halides and simple inorganic tin salts, avoiding the use of highly reactive organometallic precursors. acs.org
Furthermore, the focus of research has expanded beyond synthetic applications. Halogenated arylstannanes are now being investigated for their potential in materials science. Their rigid structures and capacity for intermolecular interactions make them valuable components for creating functional materials, including porous organic frameworks and materials with specific photophysical properties. The late-stage halogenation of complex molecules is also an active area of research, aiming to create diverse and functionalized compounds. nih.govresearchgate.net
Properties
Molecular Formula |
C24H16Br4Sn |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
tetrakis(4-bromophenyl)stannane |
InChI |
InChI=1S/4C6H4Br.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
InChI Key |
ZSIPNKWONKMESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Sn](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis 4 Bromophenyl Stannane and Analogous Structures
Grignard and Organolithium Reagent Approaches to Tetraarylstannanes
The most common and traditional methods for synthesizing symmetrical tetraarylstannanes involve the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with a Grignard or organolithium reagent. researchgate.net These approaches are valued for their straightforwardness and the ready availability of the starting materials.
The Grignard reagent approach utilizes an arylmagnesium halide. For the synthesis of tetrakis(4-bromophenyl)stannane, this would involve the preparation of 4-bromophenylmagnesium bromide from the reaction of magnesium metal with 1,4-dibromobenzene (B42075) in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.org The subsequent reaction of this Grignard reagent with tin(IV) chloride leads to the formation of the desired tetraarylstannane. The general reaction is as follows:
4 ArMgBr + SnCl₄ → Ar₄Sn + 4 MgBrCl
Similarly, the organolithium approach involves the use of an aryllithium reagent. 4-bromophenyllithium can be generated in situ, for example, by the reaction of n-butyllithium with 1,4-dibromobenzene at low temperatures (-78 °C) in a solvent mixture like THF and hexane. chemicalbook.com This highly reactive organolithium species is then treated with tin(IV) chloride to yield this compound. A patent describing the synthesis of the analogous tetrakis(p-bromophenyl)methane from 1,4-dibromobenzene and tetrachloromethane highlights a similar strategy. chemicalbook.com
A comparison of typical reaction parameters for these methods is presented in the table below.
| Parameter | Grignard Reagent Method | Organolithium Reagent Method |
| Aryl Source | 1,4-dibromobenzene | 1,4-dibromobenzene |
| Reagent | Magnesium (Mg) | n-butyllithium (n-BuLi) |
| Tin Source | Tin(IV) chloride (SnCl₄) | Tin(IV) chloride (SnCl₄) |
| Solvent | Diethyl ether or THF | THF/Hexane |
| Temperature | Typically reflux | -78 °C to room temperature |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of Sn-C bonds and for the utilization of tetraarylstannanes in further synthetic applications.
The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane with an organic halide or pseudohalide. wikipedia.orgsynarchive.com While often used to couple an organic group from the tin reagent to another molecule, variations of this reaction can also be employed to synthesize the stannane (B1208499) itself. The mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is where the organic group is transferred from the tin atom to the palladium center. libretexts.org Organostannanes are advantageous in this context due to their stability towards air and moisture. wikipedia.org
While this compound itself is a precursor, its structural analogs and derivatives find significant use in polymerization reactions. In Suzuki-Miyaura polymerization, which creates carbon-carbon bonds between aryl groups, organoboron compounds are typically used. rsc.orgorganic-chemistry.orgresearchgate.net However, the principles of palladium-catalyzed cross-coupling are similar. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and sequences. rsc.org
The Sonogashira-Hagihara reaction, another palladium-catalyzed cross-coupling method, is used to form carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). beilstein-journals.orglibretexts.org This reaction typically employs a copper(I) co-catalyst. beilstein-journals.org Organotin compounds can be utilized in related polymerization schemes to create conjugated polymers with alternating aryl and alkynyl units. Such polymers are of interest for their electronic and optical properties.
The following table summarizes the key components of these palladium-catalyzed reactions.
| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst System |
| Stille | Organostannane (R-SnR'₃) | Organic Halide/Triflate | Pd(0) catalyst |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Organic Halide/Triflate | Pd(0) catalyst, Base |
| Sonogashira-Hagihara | Terminal Alkyne (R-C≡CH) | Organic Halide/Triflate | Pd(0) catalyst, Cu(I) salt, Base |
Scalable Synthetic Protocols for Brominated Tetraaryl Precursors
The large-scale synthesis of brominated tetraaryl precursors like this compound is crucial for their application in materials science and polymer chemistry. While specific industrial-scale protocols for the tin compound are not widely published, methods for analogous structures provide insight. For instance, the scalable synthesis of tetrakis(4-bromophenyl)silane (B1601375) has been reported, involving the lithiation of 1-bromo-4-iodobenzene (B50087) followed by reaction with tetraethyl orthosilicate. researchgate.net This suggests that the organolithium route for the tin analog is also amenable to scale-up. The key challenges in scaling up these syntheses include managing the handling of pyrophoric reagents like n-butyllithium and controlling the exothermic nature of the reactions. Efficient purification methods to remove tin-containing byproducts are also a critical consideration due to their toxicity. organic-chemistry.org
Derivatization Pathways and Post-Synthetic Modification
The bromine atoms on the phenyl rings of this compound offer reactive handles for a variety of derivatization and post-synthetic modification (PSM) reactions. nih.govmdpi.comescholarship.orgdntb.gov.ua These modifications allow for the fine-tuning of the molecule's properties and its incorporation into more complex architectures.
One potential derivatization is the conversion of the bromo groups to other functional groups through nucleophilic aromatic substitution or further cross-coupling reactions. For example, the bromine atoms could be replaced with cyano, amino, or hydroxyl groups, which could then undergo further reactions. A documented example for a similar core structure is the nitration of tetrakis(4-bromophenyl)methane (B171993) to produce tetrakis(4-bromo-3-nitrophenyl)methane. rsc.org
Furthermore, the entire this compound molecule can act as a building block. The bromo-substituents can be utilized in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the tetrahedral core to other molecular fragments, leading to the formation of star-shaped molecules, dendrimers, or porous organic polymers. The derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)borate to improve mass spectrometry sensitivity demonstrates the reactivity of organotin compounds for creating new bonds. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies for Solid-State Architectures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For tetraarylstannanes, this technique elucidates the core geometry around the central tin atom and the spatial orientation of the phenyl ligands.
While a specific published crystal structure for Tetrakis(4-bromophenyl)stannane was not found in the surveyed literature, its synthesis and subsequent analysis by X-ray diffraction have been reported in academic theses, with crystal structure analysis performed on Bruker CCD or APEX diffractometers. uni-heidelberg.de Generally, tetraorganotin compounds of the type SnR₄ adopt a tetrahedral geometry around the central tin atom.
For comparison, the closely related analog, Tetrakis(4-fluorophenyl)stannane, has been characterized by SCXRD. researchgate.net Its structure deviates from ideal tetrahedral symmetry and it crystallizes in the monoclinic space group P2₁/c. researchgate.net This suggests that the bromo-derivative may also exhibit distortions from a perfect tetrahedral geometry due to crystal packing forces and intermolecular interactions influenced by the bulky bromine substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be characteristic of a para-substituted benzene (B151609) ring system. The symmetry of the molecule dictates that the four 4-bromophenyl groups are chemically equivalent. Within each ring, the protons ortho to the tin-bound carbon (H-2, H-6) and the protons meta to the tin-bound carbon (H-3, H-5) are also equivalent. This results in an AA'BB' spin system, which typically appears as two distinct doublets in the aromatic region of the spectrum.
While specific spectral data for the title compound is not detailed in the available literature, data for its silicon analog, Tetrakis(4-bromophenyl)silane (B1601375), provides a valuable reference.
Table 1: ¹H NMR Data for Tetrakis(4-bromophenyl)silane
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Tetrakis(4-bromophenyl)silane | CDCl₃ | 7.53 | Doublet | Aromatic Protons |
| 7.38 | Doublet | Aromatic Protons | ||
| Data sourced from reference rsc.org. |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In this compound, due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the 4-bromophenyl group: the tin-bound carbon (C-1), the two equivalent ortho carbons (C-2, C-6), the two equivalent meta carbons (C-3, C-5), and the bromine-bound carbon (C-4).
Table 2: ¹³C NMR Data for a Silicon Analog
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Tetrakis(4-cyanatophenyl)silane | DMSO-d₆ | 155.5, 139.8, 132.2, 116.6, 108.9 | Aromatic & Functional Group Carbons |
| Data sourced from reference rsc.org. Note: assignments for specific carbons are not provided in the source. |
Tin-119 (¹¹⁹Sn) NMR is a powerful and highly sensitive technique for directly probing the electronic environment of the tin nucleus. academie-sciences.frnorthwestern.edu Tin has three spin ½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its favorable sensitivity and natural abundance. northwestern.eduhuji.ac.il The chemical shift range for ¹¹⁹Sn is exceptionally wide, spanning over 5000 ppm, which makes the observed shifts highly indicative of the tin atom's coordination number, geometry, and the nature of its substituents. northwestern.edu For tetraorganostannanes (Sn(IV) compounds) like this compound, the chemical shifts are typically observed in a specific region of this range, with tetramethyltin (B1198279) (SnMe₄) commonly used as a reference standard (δ = 0 ppm). northwestern.edu The precise chemical shift provides a fingerprint of the electronic shielding at the tin nucleus.
For the direct silicon analog, Tetrakis(4-bromophenyl)silane, Silicon-29 (²⁹Si) NMR provides analogous information to ¹¹⁹Sn NMR. The ²⁹Si nucleus is a spin ½ isotope, and its chemical shift is sensitive to the electronic environment around the silicon atom. Solid-state ¹H-²⁹Si Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is often employed for these types of compounds. rsc.org Research has shown that the monomeric form of Tetrakis(4-bromophenyl)silane exhibits a single primary peak in its solid-state ²⁹Si NMR spectrum, consistent with a single silicon environment. rsc.org
Table 3: ²⁹Si NMR Data for Tetrakis(4-bromophenyl)silane
| Compound | Technique | Chemical Shift (δ) ppm |
| Tetrakis(4-bromophenyl)silane | Solid-State MAS NMR | -17.9 |
| Tetrakis(4-bromophenyl)silane containing polymer | Solid-State NMR | -15.5 |
| Data sourced from references electronicsandbooks.com and mdpi.com. The slight variation may be due to differences in technique (MAS vs. CP/MAS) or the local environment (monomer vs. polymer unit). |
Phosphorus-31 (³¹P) NMR is a crucial technique for characterizing systems where a phosphine (B1218219) ligand is coordinated to a metal center. wikipedia.org While no specific phosphine-linked derivatives of this compound were found in the surveyed literature, ³¹P NMR would be the primary method for their analysis. The ³¹P chemical shift would indicate the coordination state of the phosphorus atom. magritek.com
A key diagnostic feature in such systems would be the observation of coupling between the phosphorus-31 nucleus and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The magnitude of the one-bond coupling constant, ¹J(¹¹⁹Sn-³¹P), is particularly informative. It has been shown to be of diagnostic value in distinguishing the oxidation state of the tin atom, with reported values for tin(IV)-phosphine complexes (2256–2383 Hz) being significantly different from those for tin(II)-phosphine complexes (705–1665 Hz). researchgate.net This allows for the unambiguous determination of the tin center's electronic state upon complexation.
X-ray Diffraction (XRD) for Thin Film and Powder Analysis
X-ray diffraction (XRD) is a critical analytical technique for probing the crystalline structure of materials. It provides detailed information on the atomic arrangement, crystal system, and phase purity of a sample. For organometallic compounds like this compound, XRD is applied to both bulk powder samples and fabricated thin films to understand their solid-state architecture.
Powder X-ray Diffraction (PXRD)
Powder XRD is the primary method for identifying the crystalline phases of a bulk sample. The analysis of a microcrystalline powder of this compound would produce a diffraction pattern, which serves as a unique "fingerprint" for its specific crystal structure. This pattern can be compared against entries in crystallographic databases, such as the Powder Diffraction File (PDF), for phase identification and purity assessment.
The expected PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are dictated by the dimensions of the unit cell (lattice parameters) and the arrangement of atoms within it.
Thin Film X-ray Diffraction
When this compound is deposited as a thin film on a substrate, its structural properties can differ significantly from the bulk powder. Thin-film XRD techniques, particularly Grazing Incidence X-ray Diffraction (GAXRD), are employed for characterization. GAXRD is a surface-sensitive method that enhances the signal from the film while minimizing interference from the underlying substrate. cam.ac.uk
Analysis of a this compound thin film via XRD can reveal several key characteristics:
Crystallinity : The diffraction pattern can determine if the film is crystalline, polycrystalline, or amorphous. A crystalline film will produce sharp diffraction peaks, whereas an amorphous film will show a broad, featureless halo. researchgate.net
Phase Identification : For a crystalline film, the peak positions can be used to identify the specific polymorph or phase of the compound present.
Preferred Orientation (Texture) : During the deposition process, crystallites in the film may align in a preferred direction. This texture is identified by the anomalous intensity of certain diffraction peaks compared to a randomly oriented powder sample. nih.gov For instance, if a specific crystal plane (hkl) has a high propensity to align parallel to the substrate surface, the corresponding diffraction peak will be unusually intense.
The structural quality of the thin film, including its crystallinity and orientation, is highly dependent on the deposition technique (e.g., vacuum evaporation, spin coating) and process parameters such as substrate temperature and deposition rate.
Crystallographic Data of an Analogous Compound
As a reference, the crystallographic data for the analogous compound, Tetrakis(4-bromophenyl)methane (B171993), is presented below. This molecule shares the same tetra-substituted bromophenyl groups around a central tetrahedral atom, providing insight into the potential crystal packing of this compound.
Interactive Data Table: Crystallographic Data for Tetrakis(4-bromophenyl)methane
| Parameter | Value | Reference |
| Compound Name | Tetrakis(4-bromophenyl)methane | |
| Chemical Formula | C₂₅H₁₆Br₄ | |
| CCDC Number | 212982 | |
| Crystal System | Tetragonal | |
| Space Group | I-4 | |
| Unit Cell Length a | 12.89 Å | |
| Unit Cell Length b | 12.89 Å | |
| Unit Cell Length c | 6.89 Å | |
| Unit Cell Angle α | 90° | |
| Unit Cell Angle β | 90° | |
| Unit Cell Angle γ | 90° | |
| Unit Cell Volume | 1144 ų |
Reactivity and Mechanistic Investigations
Reactivity in Intermolecular Coupling Reactions
Intermolecular coupling reactions are fundamental processes in organic synthesis for the construction of complex molecular architectures. Tetrakis(4-bromophenyl)stannane serves as a versatile building block in these transformations, primarily through the activation of its carbon-bromine bonds.
Selective C–C Bond Formation
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. acs.org In this context, organometallic reagents containing a main group metal are coupled with organic halides in the presence of a transition metal catalyst, typically palladium or nickel. acs.orgwikipedia.org this compound, with its four aryl bromide moieties, can participate in such reactions.
While specific examples detailing the use of this compound in well-known named cross-coupling reactions like Suzuki-Miyaura, Stille, or Negishi were not prevalent in the initial search, the general principles of these reactions are highly relevant. acs.orgicmpp.ro For instance, in a hypothetical Stille-type coupling, the aryl bromide groups of this compound could react with an organostannane reagent in the presence of a palladium catalyst. icmpp.ro Similarly, in a Suzuki-Miyaura-type reaction, it could be coupled with an organoboron compound. icmpp.ro The reactivity of the C(sp²)-Br bond is crucial for these transformations. acs.org The efficiency and selectivity of these reactions would be influenced by factors such as the choice of catalyst, ligands, base, and solvent.
Recent advancements in cross-coupling have expanded the scope to include a wider range of coupling partners and reaction conditions, including the use of N-heterocyclic carbene ligands and reactions in aqueous media. icmpp.ro These developments could potentially be applied to reactions involving this compound to achieve selective C-C bond formation.
Applications in Polymerization and Network Formation
The tetravalent nature of this compound makes it an attractive monomer for the synthesis of porous polymer networks (PPNs). These materials are of interest for applications such as gas storage. By utilizing the four reactive bromophenyl groups, it is possible to create highly cross-linked, three-dimensional structures.
For example, a porous polymer network, PPN-4, has been synthesized on a multi-gram scale using Tetrakis(4-bromophenyl)silane (B1601375), an analogue of the tin compound, as the monomer. researchgate.net The synthesis involved the lithiation of 1-bromo-4-iodobenzene (B50087) followed by reaction with tetraethyl orthosilicate. researchgate.net A similar strategy could be employed with a tin precursor to generate this compound for polymerization. The resulting network polymers can exhibit high surface areas, which is a desirable property for materials used in methane (B114726) storage. researchgate.net
Furthermore, the formation of network polymers can be achieved through various polymerization techniques, including photo-initiated thiol-ene reactions and reversible-deactivation radical polymerization (RDRP) methods like nitroxide-mediated polymerization (NMP). elsevierpure.commdpi.com While these specific methods have not been explicitly reported for this compound, the principles can be extended. For instance, functionalization of the bromophenyl groups could introduce polymerizable moieties, enabling its incorporation into network structures. The resulting materials' properties, such as mechanical strength and porosity, would be influenced by the cross-linking density and the synthetic conditions. elsevierpure.com
Role of Bromine Substituents in Directed Reactivity
The four bromine atoms in this compound are not merely passive substituents; they play a crucial role in directing the molecule's reactivity. Beyond their function as leaving groups in cross-coupling reactions, they can influence the electronic properties of the phenyl rings and participate in non-covalent interactions that guide the assembly of supramolecular structures.
The electron-withdrawing nature of bromine can affect the reactivity of the aromatic rings in electrophilic or nucleophilic aromatic substitution reactions. More significantly, the bromine atoms are key players in forming halogen bonds, which are highly directional non-covalent interactions. These interactions can be exploited to control the solid-state packing of the molecule and to template the formation of larger, ordered assemblies.
Halogen Bonding Interactions (Br···Br, Br···F, Br···π, Br···Metal)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor). acs.org This interaction is directional and has gained significant attention in crystal engineering, supramolecular chemistry, and drug design. acs.orgnih.gov The bromine atoms in this compound are capable of forming various types of halogen bonds.
Br···Br Interactions: In the solid state, molecules of Tetrakis(4-bromophenyl)methane (B171993), an isomorphous analogue of the tin compound, exhibit Br···Br interactions that contribute to the formation of a Br₄ cluster. rsc.org This cluster acts as a supramolecular node, directing the assembly of the molecules into a network structure. rsc.org Similar interactions would be expected in the crystal structure of this compound.
Br···F Interactions: Halogen bonds between bromine and fluorine atoms have been observed in cocrystals of brominated compounds with fluorinated counterparts. researchgate.net For instance, F···Br interhalogen interactions have been identified in polymorphic Sn(IV)-porphyrins containing bromophenyl groups. researchgate.net
Br···π Interactions: The bromine atoms can also interact with the electron-rich π-systems of aromatic rings. nih.gov This type of interaction, known as a Br···π bond, is important in the active sites of some enzymes, such as cytochrome P450, where it can influence substrate binding and selectivity. nih.gov
Br···Metal Interactions: There is growing evidence for the existence of halogen bonds between bromine and metal centers (Br···Metal). researchgate.net These interactions have been observed in the crystal structures of metalloporphyrins, where they contribute to the formation of supramolecular assemblies. researchgate.net
The strength and geometry of these halogen bonds are influenced by the electronic environment of the bromine atom and the nature of the halogen bond acceptor. These interactions play a critical role in determining the solid-state architecture and properties of materials derived from this compound.
Coordination Chemistry of the Tin Center and Axial Ligand Effects
The tin atom in this compound is tetrahedrally coordinated to four bromophenyl groups. While the Sn-C bonds are generally stable, the tin center can expand its coordination sphere to accommodate additional ligands, particularly in its oxidized Sn(IV) state. This coordination flexibility is a key aspect of its chemistry.
Organotin(IV) complexes have been studied for their potential biological applications, and their activity is often related to their ability to interact with biological targets. nih.gov The coordination of axial ligands to the tin center can significantly influence the electronic and steric properties of the complex. For example, in six-coordinated Sn(IV)-tetrabromophenyl porphyrins, the axial ligands have a profound effect on the photophysical properties and crystal packing. researchgate.net
The nature of the axial ligand can modulate the reactivity of the complex. For instance, the incorporation of bulky substituents can lead to stabilized species. nih.gov The coordination of ligands to the tin center is often confirmed by spectroscopic techniques such as FT-IR, where shifts in the vibrational frequencies of the ligand upon coordination are observed. nih.gov
Table 1: Coordination Environment of Tin in Related Compounds
| Compound Type | Coordination Number of Tin | Typical Geometry | Effect of Axial Ligands | Reference |
|---|---|---|---|---|
| Tetraorganostannanes (e.g., Tetrakis(4-fluorophenyl)stannane) | 4 | Tetrahedral | Generally do not accommodate axial ligands without a change in oxidation state or ligand displacement. | researchgate.net |
| Six-coordinated Sn(IV)-porphyrins | 6 | Octahedral | Influence photophysical properties and crystal packing. | researchgate.net |
| Functionally disubstituted organostannoxanes | 5 | Trigonal bipyramidal | The nature of the substituent (X) in XBu₂SnOSnBu₂X determines the overall structure. | researchgate.net |
Electron Transfer Dynamics and Redox Behavior in Functionalized Systems
The electronic properties of this compound can be tuned by functionalization of the bromophenyl groups. The introduction of redox-active moieties can lead to systems with interesting electron transfer dynamics and redox behavior.
The interaction of metalloporphyrins with donor molecules via axial coordination is known to strongly influence energy and electron transfer processes. researchgate.net While this compound itself is not a porphyrin, the principle of modulating electronic properties through peripheral functionalization and coordination is applicable. For instance, attaching electron-donating or electron-withdrawing groups to the phenyl rings would alter the redox potential of the molecule.
Further research into the synthesis of functionalized derivatives of this compound could lead to the development of new materials for applications in molecular electronics, sensing, and catalysis, where controlled electron transfer is a key requirement.
Computational and Theoretical Studies of Tetrakis 4 Bromophenyl Stannane Systems
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, providing insights into their optical behavior, such as absorption and emission spectra. rsc.orgchemrxiv.org This computational approach can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra. researchgate.net
For complex molecules, TD-DFT helps in understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT), by analyzing the molecular orbitals involved in the excitation. researchgate.net In studies of similar complex organic and organometallic compounds, TD-DFT has been successfully employed to interpret their UV-Vis absorption spectra and elucidate the contributions of different parts of the molecule to the electronic transitions. nih.govchemrxiv.org By analyzing the composition of the excited states, researchers can gain a deeper understanding of the photophysical processes occurring in tetrakis(4-bromophenyl)stannane.
Analysis of Intermolecular Interactions and Non-Covalent Forces
Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. libretexts.orglibretexts.org These interactions, although weaker than covalent bonds, collectively influence the physical properties of the solid-state material.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.
In related systems, MEP analysis has been used to identify the most likely sites for intermolecular interactions, such as hydrogen bonding and other electrostatic interactions. irjweb.com For this compound, the MEP surface would likely show negative potential around the bromine atoms due to their high electronegativity, making them potential sites for interaction with electron-deficient species.
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.org The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
The key features of Hirshfeld surface analysis include:
dnorm surface: This surface is colored to highlight intermolecular contacts shorter or longer than the van der Waals radii, with red spots indicating close contacts.
2D Fingerprint Plots: These plots provide a two-dimensional representation of all intermolecular contacts, summarizing the de (distance from the surface to the nearest nucleus external to the surface) and di (distance from the surface to the nearest nucleus internal to the surface) distances. crystalexplorer.net Different types of interactions, such as H···H, C···H, and Br···H, appear as distinct patterns in the fingerprint plot, allowing for their quantitative analysis. nih.govmdpi.com
σ-Hole Interactions in Halogen Bonding
Halogen bonding is a noncovalent interaction that occurs between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. mdpi.com This interaction is highly directional and is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. mdpi.com The σ-hole is located on the outermost surface of the halogen, centered along the axis of the covalent bond (R-X, where R is the remainder of the molecule and X is the halogen). mdpi.com This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. mdpi.com
In the context of this compound, the bromine atoms attached to the phenyl rings are key to its potential involvement in halogen bonding. The carbon-bromine (C-Br) bond polarizes the electron density of the bromine atom, leading to a region of lower electron density and positive electrostatic potential on the side of the bromine opposite to the C-Br bond. mdpi.com This positive σ-hole makes the bromine atom an electrophilic site, or a halogen bond donor, capable of interacting attractively with electron-rich atoms or regions, such as lone pairs on nitrogen or oxygen atoms, or π-electron systems.
Theoretical studies on related brominated aromatic compounds, such as bromopentafluorobenzene, have computationally verified the presence of a positive σ-hole on the bromine atom, enabling it to form stable complexes with electron donors like pyridine (B92270) and furan. rsc.orgresearchgate.net The strength of this interaction is influenced by the nature of the halogen and any substituents on the aromatic ring. jyu.fi For instance, the ability to act as a σ-hole donor generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl. jyu.fi
In the solid state, these σ-hole interactions can be a significant directional force in crystal packing. Research on the isomorphous compound, tetrakis(4-bromophenyl)methane (B171993), reveals that Br···Br interactions, facilitated by the interplay of the positive σ-hole on one bromine with the negative equatorial belt of another, contribute to the formation of supramolecular networks. rsc.org Similar interactions would be expected to play a role in the crystal engineering of this compound. The table below, derived from computational studies on halobenzenes, illustrates how the maximum positive electrostatic potential of the σ-hole (VS,max) varies with the halogen, providing insight into the potential strength of halogen bonds.
This table shows the calculated maximum electrostatic potential (VS,max) on the σ-hole of different halobenzenes. A more positive value indicates a stronger potential for halogen bonding. Data adapted from related theoretical studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are defined by the arrangement of the four bromophenyl groups around the central tin atom. Ideally, the molecule adopts a tetrahedral geometry. However, X-ray crystallographic studies on analogous tetra-aryl stannane (B1208499) compounds show that significant distortions from ideal tetrahedral symmetry often occur in the solid state due to crystal packing forces and intramolecular steric hindrance. researchgate.netresearchgate.net
For example, the crystal structure analysis of the closely related compound, Tetrakis(4-fluorophenyl)stannane, reveals a deviation from perfect tetrahedral symmetry. researchgate.net The C-Sn-C bond angles in this analog vary from the ideal 109.5°, indicating a distorted tetrahedral core. researchgate.net This type of distortion is a common feature in tetra-aryl systems and is expected for this compound as well. The table below presents the bond angles for Tetrakis(4-fluorophenyl)stannane, illustrating the degree of deviation from an ideal tetrahedron.
Data derived from the crystallographic study of Tetrakis(4-fluorophenyl)stannane, an analog of the title compound. The deviation from the ideal tetrahedral angle of 109.5° is evident. researchgate.net
Beyond the static picture provided by crystallography, the dynamic behavior of the molecule in solution is of significant interest. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational flexibility and dynamics of molecules over time. nih.govrsc.org For this compound, MD simulations could be employed to explore the rotational freedom of the four bromophenyl rings around their respective Sn-C bonds.
Applications in Advanced Materials Science and Supramolecular Architectures
Role as a Core Tetrahedral Building Block for Molecular Design
The well-defined, three-dimensional structure of tetrakis(4-bromophenyl)stannane makes it an exemplary tetrahedral building block, or "tecton," for molecular construction. Molecules that offer functional groups positioned at precise angles are highly valued for synthesizing complex, multidimensional architectures. The tin (Sn) atom at the core directs the four 4-bromophenyl groups towards the vertices of a tetrahedron. This specific geometry is fundamental to the design of intricate, non-planar molecular systems.
These tetrahedral precursors are crucial for building complex molecules with predetermined geometries. researchgate.net The bromine atoms serve as versatile functional handles, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the extension of the molecular framework in four distinct directions, leading to the creation of larger, star-shaped molecules, dendrimers, and highly-branched polymers with tailored properties. The use of such building blocks is a cornerstone of supramolecular design, where the goal is to construct complex and functional molecular systems from simpler components. researchgate.net
Conjugated Microporous Polymers (CMPs) and Porous Organic Frameworks (POFs)
The rigid, pre-organized tetrahedral structure of this compound is particularly advantageous for the synthesis of porous materials like Conjugated Microporous Polymers (CMPs) and Porous Organic Frameworks (POFs). These materials are characterized by their permanent, intrinsic porosity and large internal surface areas, making them promising candidates for applications in gas storage, separation, and catalysis.
The four bromine atoms on this compound act as reactive sites for polymerization reactions. Through transition metal-catalyzed cross-coupling reactions, these building blocks can be linked together to form extensive, three-dimensional networks. For instance, Yamamoto or Heck coupling reactions can be used to connect these tetrahedral cores, resulting in highly cross-linked, insoluble, yet permanently porous materials.
The inherent shape of the stannane-based monomer prevents the resulting polymer network from packing efficiently in space, which leads to the formation of micropores and a high free volume. This strategy has been successfully employed with analogous silicon-centered tetrahedral monomers to create porous organic polymers with significant surface areas.
Table 1: Surface Area of Porous Organic Polymers from Tetrahedral Monomers
| Monomer | Polymerization Reaction | BET Surface Area (m²/g) | Source |
| Tetrakis(4-bromophenyl)silane (B1601375) & 1,1′-divinylferrocene | Heck Reaction | 499 | nih.gov |
| Tri(4-bromophenyl)silanol | Yamamoto Coupling | 739 | researchgate.net |
This table presents data for analogous silicon-based monomers to illustrate the potential for creating high surface area networks from tetrahedral building blocks.
The identity of the central tetrel atom (Group 14 element: Carbon, Silicon, Germanium, Tin) in the tetrakis(4-aryl) building block has a notable impact on the properties of the resulting porous polymers. Research on a series of CMPs synthesized from tetrakis(4-ethynylphenyl) precursors with different central atoms revealed a distinct trend in porosity.
Table 2: Influence of Central Tetrel Atom on CMP Surface Area
| Central Atom | Monomer Type | BET Surface Area (m²/g) | Source |
| Carbon | Tetrakis(4-ethynylphenyl)methane | ~1595 | researchgate.net |
| Tin | Tetrakis(4-ethynylphenyl)stannane | ~649 | researchgate.net |
Supramolecular Self-Assembly Systems
The non-covalent interactions involving the this compound molecule are fundamental to its role in supramolecular chemistry. These weaker interactions, including halogen bonding and π-π stacking, guide the self-assembly of individual molecules into highly ordered, crystalline structures.
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). The bromine atoms in this compound can act as effective halogen bond donors, directing the assembly of molecules in the solid state. This interaction is a powerful tool in crystal engineering for designing and constructing supramolecular architectures with specific topologies and properties.
Beyond halogen bonding, the four electron-rich phenyl rings of this compound are capable of engaging in significant π-π stacking interactions. This type of non-covalent interaction is a major driving force in the assembly of aromatic molecules. Typically, this manifests as a parallel-displaced arrangement of the aromatic rings rather than a direct face-to-face stacking, a preference driven by a balance between attractive dispersion forces and Pauli repulsion. nih.govchemrxiv.org
These π-π interactions, in concert with weaker van der Waals forces and C-H···π interactions, play a crucial role in the packing of this compound molecules in the solid state. The interplay of these various non-covalent forces dictates the final supramolecular architecture, influencing the material's density, stability, and electronic properties. Understanding these subtle interactions is key to designing and controlling the self-assembly process to create ordered structures for advanced applications. nih.gov
Precursors for Functional Electronic and Optoelectronic Materials
The adaptable structure of this compound allows it to serve as a foundational scaffold for a variety of functional organic molecules used in electronic and optoelectronic devices. The four bromo-substituents can be readily converted into other functional groups through established organic reactions, enabling the synthesis of tailored materials.
Hole Transport Materials (HTMs) are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite light-absorber layer to the electrode. scilit.commdpi.com The development of cost-effective and stable HTMs is crucial for the commercial viability of PSCs. mdpi.com
Tetrahedral molecules are often used as cores for HTMs. The silicon analogue, Tetrakis(4-bromophenyl)silane, is widely recognized and sold as an intermediate for creating advanced HTMs that can compete with the industry standard, spiro-OMeTAD, in terms of efficiency and stability. sigmaaldrich.combiocompare.com The synthesis typically involves replacing the bromine atoms with hole-transporting moieties, such as triphenylamine (B166846) units, via cross-coupling reactions. nih.gov For example, a hole transport material based on a tetraphenylethylene (B103901) core connected to four triphenylamine units has shown excellent performance as a dopant-free HTM in tin-based perovskite solar cells, which are themselves a lead-free alternative in PSC technology. mdpi.comosti.gov Given these precedents, this compound holds similar promise as a precursor for novel HTMs, potentially offering different electronic properties or stability due to the presence of the tin atom.
Beyond HTMs, derivatives of tetraphenyl-core structures are valuable in other organic electronic devices. For example, luminophors based on Tetrakis(4-bromophenyl)ethylene have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs). scispace.com These devices emitted blue light and achieved high luminance, demonstrating the utility of this molecular design. scispace.com By functionalizing the four reactive sites of this compound, it is conceivable to synthesize materials for various roles in multilayer devices, including as electron-blocking layers, host materials for phosphorescent emitters, or as the active components in organic photovoltaic (OPV) cells.
Many traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission diminishes or ceases in the solid state or in aggregates. mdpi.com Aggregation-Induced Emission (AIE) is a counterintuitive photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. scispace.comrsc.org This effect is typically attributed to the Restriction of Intramolecular Motion (RIM). scispace.commdpi.com
Molecules with multiple phenyl rings attached to a central core, such as tetraphenylethylene (TPE), are classic examples of AIE luminogens. scispace.comrsc.org In dilute solutions, the phenyl rings undergo active rotation, providing a non-radiative pathway for the excited state to decay. scispace.com In the aggregated state, this rotation is physically hindered, which blocks the non-radiative channel and forces the molecule to release its energy as light. Derivatives of TPE are known to be AIE-active and have been explored for various applications. mdpi.com
Given its analogous structure—four phenyl rings attached to a central atom—this compound is a prime candidate to serve as a precursor for AIE-active materials. By replacing the bromine atoms with other chromophoric or functional groups, it should be possible to synthesize novel AIE luminogens with emission colors potentially ranging from blue to orange, depending on the nature of the attached groups.
Table 1: Performance of an OLED Device Using a Tetraphenylethylene Analogue This table presents data for a device fabricated using a structural analogue, as direct data for this compound derivatives in this application is not available in current literature.
| Parameter | Value |
| Emitting Component | Tetraphenylethene (TPE) |
| Turn-on Voltage | ~2.9 V |
| Maximum Luminance | ~1800 cd/m² |
| Emission Color | Blue |
| Data sourced from a study on tetraphenylethene-based luminophors. scispace.com |
Development of Chemical Sensors and Optical Probes
The unique properties of AIE materials make them highly suitable for developing chemical sensors and optical probes. scispace.comrsc.org Because their fluorescence is "turned on" by aggregation, they can be designed to interact with specific analytes, causing them to aggregate and emit light. For example, AIE-active TPE derivatives have been used to create fluorescent sensors for volatile organic compounds (VOCs). scispace.com The emission of the AIE dye can be reversibly switched on and off by wetting and dewetting with solvent vapors. scispace.com They have also been used to probe the formation of micelles in surfactant solutions. rsc.org
Furthermore, porous organic frameworks derived from tetrahedral building blocks can act as fluorescent sensors. rsc.org These frameworks can be designed to have high quenching ability, which is then modulated by the introduction of a target analyte, providing a sensitive detection mechanism. rsc.org As a potential precursor to both AIE luminogens and organic frameworks, this compound represents a promising starting point for the rational design of next-generation chemical sensors.
Applications in Photocatalysis and Hydrogen Generation
The application of tetra-organotin compounds like this compound in the fields of photocatalysis and photocatalytic hydrogen generation is not well-documented in current scientific literature. While organotin compounds are used in various catalytic processes, their specific use as light-harvesting photocatalysts for reactions like water splitting remains a largely unexplored area of research.
Role in Dendrimer and Polymer Synthesis
This compound serves as a notable building block in the field of polymer chemistry, particularly in the synthesis of microporous organic polymers. Its tetravalent nature and the presence of reactive bromophenyl groups make it a versatile monomer for creating cross-linked, three-dimensional networks. However, its application in dendrimer synthesis is not prominently documented in scientific literature.
Polymer Synthesis
The primary application of this compound in polymer science is as a tetrahedral monomer for the construction of microporous organic polymers (MOPs). These materials are characterized by their high surface area and porous nature, making them suitable for applications in gas storage and separation. The tin-centered polymers derived from this monomer are often compared with analogous polymers containing other Group IV elements (such as carbon, silicon, and germanium) as the central atom.
A key synthetic route to these polymers involves Yamamoto cross-coupling reactions. In this method, the brominated monomer, this compound, undergoes a nickel-catalyzed polymerization. This process results in the formation of a rigid, cross-linked polymer network. The properties of the resulting polymer, such as its Brunauer–Emmett–Teller (BET) surface area, are influenced by the choice of the central atom in the tetrahedral monomer.
Below is a table summarizing the properties of a tin-centered microporous polymer derived from this compound, in comparison to polymers with other Group IV central atoms.
| Monomer | Central Atom | Polymerization Method | Resulting Polymer | BET Surface Area (m²/g) |
| Tetrakis(4-bromophenyl)methane (B171993) | Carbon | Yamamoto Coupling | C-MOP | Highest |
| Tetrakis(4-bromophenyl)silane | Silicon | Yamamoto Coupling | Si-MOP | High |
| Tetrakis(4-bromophenyl)germane | Germanium | Yamamoto Coupling | Ge-MOP | Moderate |
| This compound | Tin | Yamamoto Coupling | Sn-MOP | Lowest |
This data is generalized from comparative studies of Group IV-centered microporous organic polymers.
In addition to Yamamoto coupling, post-synthetic modification of these tin-centered polymers is also an area of investigation. The tin-carbon bonds in the polymer network can be selectively cleaved, allowing for the tuning of the material's porosity and other properties.
Dendrimer Synthesis
While the tetrahedral geometry of this compound makes it a theoretical candidate as a core molecule for the divergent synthesis of dendrimers, there is a notable lack of specific research articles or dedicated studies demonstrating its use for this purpose. Dendrimer synthesis typically requires highly efficient and clean reactions to build up the dendritic structure generation by generation. The synthetic methodologies and the specific reactivity of the tin-phenyl bonds in this compound may present challenges or may not have been as extensively explored for this application as other tetra-functionalized monomers. Therefore, its role in dendrimer synthesis remains largely uncharacterized in the available scientific literature.
Future Perspectives and Emerging Research Directions
Development of Green and Efficient Synthetic Methodologies
The traditional synthesis of tetraorganotin compounds often involves multi-step processes, such as the use of Grignard reagents with tin tetrachloride (SnCl₄). wikipedia.orglupinepublishers.com These methods can be effective but often require stringent anhydrous conditions and may generate significant waste. lupinepublishers.com Future research is increasingly focused on developing greener and more efficient synthetic routes.
Emerging methodologies that show promise for the synthesis of organotin compounds include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of various organotin derivatives. orientjchem.org
Sonochemical Methods: The use of ultrasound can also enhance reaction rates and efficiency in the formation of organotin complexes. orientjchem.org
Catalytic Routes: Exploring new catalysts could lead to more direct and atom-economical syntheses, minimizing the formation of byproducts. wikipedia.org Redistribution reactions, for instance, offer a pathway to mixed organotin halides, which are valuable intermediates. wikipedia.orggelest.com
| Synthetic Method | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Green Chemistry, Organometallic Synthesis |
| Sonochemical Methods | Enhanced reaction rates, improved efficiency | Green Chemistry, Materials Science |
| Advanced Catalysis | Higher atom economy, direct synthesis routes | Catalysis, Sustainable Chemistry |
| Redistribution Reactions | Access to versatile intermediates | Organotin Chemistry, Polymer Precursors |
Exploration of New Coordination Complexes and Metal-Organic Frameworks Featuring Organotin Cores
The tetrahedral geometry of Tetrakis(4-bromophenyl)stannane makes it an excellent candidate as a building block, or tecton, for supramolecular chemistry. researchgate.net The four bromophenyl arms can be functionalized to act as ligands, enabling the construction of complex, three-dimensional structures.
Future research directions include:
Novel Coordination Complexes: The synthesis of new coordination complexes is an active area of research. For example, tin porphyrin complexes, including tin tetrakis(4-bromophenyl)porphyrin, have been prepared and characterized, demonstrating the versatility of organotin compounds in forming complex structures. worldscientific.com Other research has focused on tin(II) and tin(IV) complexes with oxygen tripodal ligands, which have shown interesting biological activities. nih.gov
Metal-Organic Frameworks (MOFs): While the use of tin in MOFs is less common than other metals, the rigid and well-defined structure of this compound makes it an attractive node for creating robust, porous frameworks. nih.gov Analogous silicon-based compounds, like tetrakis(4-bromophenyl)silane (B1601375), are already utilized as tetrahedral building blocks for molecular construction. researchgate.net These organotin-based MOFs could have applications in gas storage and separation.
Porous Aromatic Frameworks (PAFs): The related compound, tetrakis(4-bromophenyl)methane (B171993), has been used to synthesize nitro-functionalized aromatic frameworks with high CO2 adsorption capabilities. rsc.org A similar strategy could be employed with this compound to create novel porous materials.
Advanced Computational Modeling for Rational Design of Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. gatech.eduresearchgate.net This "rational design" approach accelerates the discovery of functional materials by identifying promising candidates and guiding experimental efforts. researchgate.net
For organotin-based materials, DFT calculations can predict key properties such as:
Electronic Structure: Determining the band gap and electronic properties is crucial for applications in electronics and photovoltaics. gatech.eduacs.org
Dielectric Constant: Modeling can predict the dielectric constant of polymers incorporating organotin moieties, which is essential for developing new capacitor materials. gatech.eduresearchgate.net
Molecular Geometry: Computational studies can accurately predict bond lengths and angles, offering insights into the structure of complex molecules and polymers. gatech.eduacs.org
Research on organotin polyesters has shown a strong correlation between DFT predictions and experimental results for properties like dielectric constant and band gap. gatech.eduresearchgate.net Applying these computational methods to materials derived from this compound will enable the rational design of new functional materials for targeted applications. gatech.edu
| Predicted Property | Computational Method | Relevance to Material Design |
| Band Gap | Density Functional Theory (DFT) | Photovoltaics, Semiconductors |
| Dielectric Constant | Density Functional Theory (DFT) | Capacitors, High-Frequency Electronics |
| Molecular Structure | Density Functional Theory (DFT) | Rational design of polymers and MOFs |
| Hydrogen Uptake Capacity | Grand Canonical Monte Carlo (GCMC) | Hydrogen storage materials |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The creation of hybrid materials, which combine the properties of both organic and inorganic components, is a rapidly growing field of materials science. Organotin compounds are well-suited for this purpose, bridging the gap between metallic and organic chemistry.
Future research will likely focus on:
Organotin Polyesters: As demonstrated by extensive research, incorporating tin atoms into polyester (B1180765) backbones can yield materials with high dielectric constants and large band gaps, which are desirable for applications in electronics. gatech.eduresearchgate.net
Polymer Additives: Organotin compounds have a long history of use as stabilizers in polymers like PVC. lupinepublishers.com The unique properties of this compound could be leveraged to create new polymer composites with enhanced thermal stability, flame retardancy, or optical properties.
Nanocomposites: Dispersing this compound or its derivatives within a polymer matrix at the nanoscale could lead to nanocomposites with novel and tunable properties. The bromine atoms on the phenyl rings provide reactive sites for grafting the molecule onto polymer chains.
Expanded Applications in Energy Conversion, Storage, and Catalysis
The unique electronic and structural properties of this compound and its derivatives suggest significant potential in several high-impact application areas.
Energy Conversion: Organotin-containing polymers have been identified as promising materials for photovoltaic applications due to their large band gaps. gatech.eduacs.org Furthermore, related silicon-core materials have shown performance comparable to standard materials in perovskite solar cells, suggesting a potential pathway for organotin analogues. scientificlabs.co.uk
Energy Storage: The high dielectric constants of organotin polyesters make them suitable for use in high-energy-density capacitors. gatech.eduresearchgate.net Additionally, the development of porous covalent organic frameworks (COFs) from similar building blocks for hydrogen storage applications points to another potential use for this compound-derived frameworks. rsc.org
Catalysis: Organotin compounds are known to be effective catalysts in various chemical reactions. lupinepublishers.com They are used for polyurethane formation, silicone vulcanization, and transesterification. wikipedia.orggelest.com Specific tin porphyrin complexes have been shown to catalyze polymerization reactions. worldscientific.com The analogous compound, Tetrakis(4-bromophenyl)methane, is also noted for its potential as a catalyst, indicating that this compound could exhibit similar catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
